molecular formula C13H16N2O2 B1306142 2-(2-Morpholin-4-ylethoxy)benzonitrile CAS No. 540753-12-6

2-(2-Morpholin-4-ylethoxy)benzonitrile

Cat. No. B1306142
M. Wt: 232.28 g/mol
InChI Key: XTWXLNMTIZTACP-UHFFFAOYSA-N
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Description

The compound 2-(2-Morpholin-4-ylethoxy)benzonitrile is a chemical that features a benzonitrile moiety linked to a morpholine ring through an ethoxy chain. This structure is indicative of a potential for diverse chemical reactivity and possibly interesting physical properties. While the exact compound is not directly discussed in the provided papers, related structures and their properties and synthesis can give insights into the behavior of 2-(2-Morpholin-4-ylethoxy)benzonitrile.

Synthesis Analysis

The synthesis of related compounds involves the reaction of morpholine with various starting materials. For instance, o-Formylphenylboronic acid reacts with morpholine to form a benzoxaborole derivative . Another synthesis involves the condensation of 4-cyanobenzoic acid with 4-morpholino-1H-indazol-3-amine . These methods suggest that the synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile could potentially involve a nucleophilic substitution reaction where morpholine attacks an activated benzonitrile precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Morpholin-4-ylethoxy)benzonitrile has been determined using X-ray crystallography. For example, the crystal structure of a related compound, 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, belongs to the monoclinic system . Another related structure, a Mannich base derived from morpholine, shows a methylene bridge and significant dihedral angle between the benzothiazole and morpholine planes . These findings suggest that 2-(2-Morpholin-4-ylethoxy)benzonitrile may also exhibit interesting structural features such as non-planar conformations and specific intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of morpholine-containing compounds can be quite varied. For instance, the reaction of morpholine with o-formylphenylboronic acid leads to the formation of a benzoxaborole , while the reaction with 2-thio-1,3-benzoxazines allows for the preparation of 2-morpholino substituted benzoxazines . These reactions indicate that the morpholine moiety in 2-(2-Morpholin-4-ylethoxy)benzonitrile could participate in various chemical transformations, potentially leading to a range of derivatives with different biological or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-(2-Morpholin-4-ylethoxy)benzonitrile have been studied. For example, certain benzonitrile derivatives exhibit liquid crystalline behavior and luminescent properties . The antiplatelet activity of 2-morpholino substituted benzoxazines has also been evaluated . These studies suggest that 2-(2-Morpholin-4-ylethoxy)benzonitrile could potentially display unique physical properties such as mesogenic behavior and could be explored for biological activities.

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . In case of fire, carbon dioxide (CO2), dry chemical, or chemical foam should be used .

properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-11-12-3-1-2-4-13(12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXLNMTIZTACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388160
Record name 2-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Morpholin-4-ylethoxy)benzonitrile

CAS RN

540753-12-6
Record name 2-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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